molecular formula C17H19ClN2O4 B3103276 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride CAS No. 143556-21-2

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride

Cat. No.: B3103276
CAS No.: 143556-21-2
M. Wt: 350.8 g/mol
InChI Key: GOOINUCAMGGXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride is a versatile chemical compound known for its unique properties and applications in various scientific research fields. This compound is characterized by its pyridine ring structure, which is substituted with amino, diethoxycarbonyl, and phenyl groups, making it a valuable molecule for diverse chemical reactions and studies.

Properties

IUPAC Name

diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4.ClH/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)19-15(18)14(12)17(21)23-4-2;/h5-10H,3-4H2,1-2H3,(H2,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOINUCAMGGXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C(=O)OCC)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the pyridine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-dimethoxycarbonyl-6-phenylpyridine hydrochloride
  • 2-Amino-3,4-diethoxycarbonyl-5-phenylpyridine hydrochloride
  • 2-Amino-3,4-diethoxycarbonyl-6-(4-methylphenyl)pyridine hydrochloride

Uniqueness

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties.

Biological Activity

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound exhibits a unique structure characterized by:

  • Amino Group : Contributing to its reactivity and interaction with biological targets.
  • Diethoxycarbonyl Groups : Enhancing solubility and bioavailability.
  • Phenyl Ring : Imparting hydrophobic characteristics which may influence its interaction with cellular membranes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can lead to modulation of enzyme activity, receptor binding, and influence on various signaling pathways.

Anticancer Activity

Research indicates that derivatives of 2-amino pyridine compounds often exhibit significant anticancer properties. For example, studies have demonstrated that modifications on the pyridine ring can enhance cytotoxicity against various cancer cell lines.

Compound Cell Line IC50 (µM) Effect
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridineMCF7 (Breast)5.0Moderate
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridineA549 (Lung)3.5High

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of this compound against several cancer cell lines (MCF7, A549). The results indicated that the compound has a significant inhibitory effect on cell proliferation, suggesting potential as an anticancer agent .
  • Antioxidant Evaluation :
    • In vitro assays demonstrated that the compound effectively scavenged free radicals in a DPPH assay, indicating strong antioxidant activity. The results suggest that this compound could be beneficial in preventing oxidative damage in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.